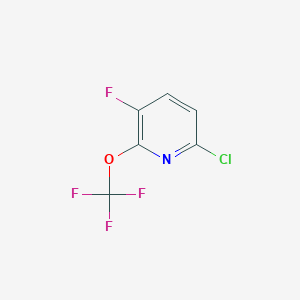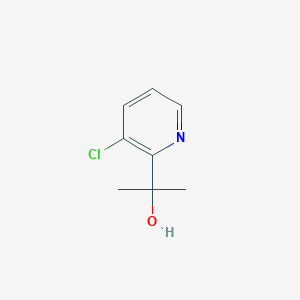![molecular formula C7H5IN2O B13129069 3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)
3-Iodobenzo[d]isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodobenzo[d]isoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodobenzo[d]isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-6-iodobenzonitrile with acetohydroxamic acid in the presence of potassium tert-butoxide in N,N-dimethylformamide at room temperature. The reaction proceeds over 12 hours, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of isoxazole synthesis can be applied. These methods often involve multi-step processes with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodobenzo[d]isoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition: Isoxazole rings can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or other nucleophiles can be used.
Oxidation: Oxidizing agents such as sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation can lead to the formation of oximes or other oxidized derivatives.
Scientific Research Applications
3-Iodobenzo[d]isoxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules.
Material Science: Isoxazole derivatives are explored for their potential use in materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodobenzo[d]isoxazol-5-amine depends on its specific application. In medicinal chemistry, isoxazole derivatives often interact with biological targets such as enzymes or receptors. The presence of the iodine atom can enhance the compound’s ability to bind to these targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodobenzo[d]isoxazol-3-amine
- 3,5-Disubstituted Isoxazoles
- Isoxazole-linked Benzimidazolones
Uniqueness
3-Iodobenzo[d]isoxazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The iodine atom at the 3-position can enhance its ability to participate in substitution reactions and potentially improve its binding affinity in biological systems .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block in organic synthesis and a promising candidate for medicinal chemistry applications.
Properties
Molecular Formula |
C7H5IN2O |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
3-iodo-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C7H5IN2O/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H,9H2 |
InChI Key |
IFYCSGHYCRMQAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NO2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)





